N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
Description
N-(2-(3-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a structurally complex benzamide derivative characterized by a trifluoromethyl-substituted phenyl group, an indole-thioether linkage, and a 3,4-dimethoxybenzamide moiety. The indole and benzamide scaffolds are common in bioactive molecules, with the trifluoromethyl group enhancing lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClF3N3O4S/c1-38-23-10-7-17(13-24(23)39-2)27(37)33-11-12-35-15-25(19-5-3-4-6-22(19)35)40-16-26(36)34-21-14-18(28(30,31)32)8-9-20(21)29/h3-10,13-15H,11-12,16H2,1-2H3,(H,33,37)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJALTZSLJDQJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound.
Mode of Action
It is known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein.
Biological Activity
N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, incorporating relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Chloro and Trifluoromethyl Groups : These groups often enhance lipophilicity and biological activity.
- Indole Moiety : Known for its diverse biological properties.
- Dimethoxybenzamide : This segment may contribute to the compound's interaction with various biological targets.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant kinase inhibitory activity. For instance, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The inhibition of VEGFR-2 can impede tumor growth and metastasis by disrupting angiogenesis .
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds through various mechanisms:
- Cytotoxicity : Compounds featuring similar structural motifs have shown cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.61 µg/mL against tubulin polymerization, indicating strong potential for disrupting cancer cell proliferation .
- Mechanisms of Action : The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that certain derivatives induce apoptosis by modulating Bcl-2 protein levels, which are crucial for cell survival .
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 27 | Tubulin Polymerization | 1.61 ± 1.92 | Cytotoxicity |
| Compound 10 | Bcl-2 Inhibition | < Doxorubicin | Apoptosis Induction |
| N-(Chloro/Trifluoromethyl Phenyl Derivative) | VEGFR-2 | Not Specified | Kinase Inhibition |
Case Study 1: Antitumor Efficacy in Cell Lines
A study investigated the efficacy of a structurally similar compound on A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The results showed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .
Case Study 2: In Vivo Studies
In vivo studies using zebrafish embryos demonstrated that compounds with similar structures could significantly reduce tumor growth markers without exhibiting notable toxicity to the embryos at lower concentrations .
Comparison with Similar Compounds
2-{[(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]amino}-N-(2,2,2-trifluoroethyl)benzamide
This compound () shares a benzamide backbone and trifluoroethyl substituent but differs in its isoindole-sulfonyl linkage. The trifluoroethyl group could enhance metabolic resistance, akin to the trifluoromethyl group in the target molecule .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
A pesticide (), flutolanil incorporates a trifluoromethylbenzamide structure but lacks the indole-thioether moiety. Its isopropoxy-phenyl group may improve soil adsorption, whereas the target compound’s 3,4-dimethoxybenzamide group could enhance water solubility .
Heterocyclic Derivatives
N-{2-[3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide
This pyrazole-containing benzamide () shares chloro, trifluoromethyl, and methoxy substituents with the target compound. However, the pyrazole ring may confer rigidity and hydrogen-bonding capacity, contrasting with the indole’s planar aromatic system. Such differences could influence receptor-binding kinetics .
3-Chloro-N-phenyl-phthalimide
Trifluoromethyl-Containing Analogues
Trifluoromethyl groups are prevalent in agrochemicals (e.g., flutolanil, ) and pharmaceuticals due to their electron-withdrawing effects and resistance to oxidative metabolism. The target compound’s trifluoromethyl group likely enhances its stability compared to non-fluorinated analogues, similar to the trifluoroethyl group in ’s benzamide .
Data Table: Structural and Functional Comparison
*Molecular weights are approximate, calculated based on structural formulas.
Research Implications
- The indole-thioether linkage in the target compound may offer unique redox or binding properties compared to sulfonyl or pyrazole-containing analogues .
- The 3,4-dimethoxybenzamide group could improve solubility over purely hydrophobic analogues like flutolanil, aiding bioavailability .
- Further studies are needed to evaluate the compound’s pharmacokinetics and biological targets, leveraging insights from structurally related agrochemicals and pharmaceuticals.
Notes
- The evidence lacks explicit data on the target compound’s synthesis or bioactivity, necessitating caution in extrapolating properties.
- Structural comparisons are based on functional group analysis; experimental validation is required for conclusive findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
